2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride
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Overview
Description
2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a synthetic organic compound that belongs to the benzothiazole class. This compound is characterized by the presence of a benzothiazole ring substituted with a methoxy group and an ethylpiperazine moiety. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is attached through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with the benzothiazole derivative in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the ring structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific application and biological context.
Comparison with Similar Compounds
- 2-(4-methylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride
- 2-(4-ethylpiperazin-1-yl)-6-chloro-1,3-benzothiazole hydrochloride
- 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzoxazole hydrochloride
Comparison: Compared to its analogs, 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is unique due to the specific combination of the methoxy group and the ethylpiperazine moiety. This combination can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPTFJGWMIXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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